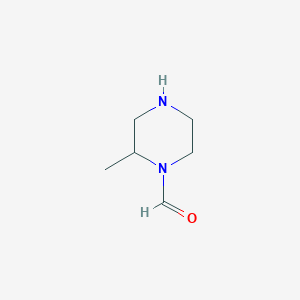
BRN 5826718
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5826718 is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry . The compound’s structure features an adamantane moiety linked to a pyridinecarboxylate group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst . The reaction conditions often include the use of palladium-based catalysts and triphenylphosphines to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of adamantan-1-yl derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BRN 5826718 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine and other oxidants.
Reduction: Reduction reactions can be performed using hydrazine hydrate and other reducing agents.
Substitution: Substitution reactions often involve the use of halogenated derivatives and palladium-based catalysts.
Common Reagents and Conditions
Oxidation: Iodine, other oxidants
Reduction: Hydrazine hydrate, ethanol
Substitution: Palladium-based catalysts, triphenylphosphines
Major Products Formed
The major products formed from these reactions include various functional adamantane derivatives, monomers, and bioactive compounds .
Scientific Research Applications
BRN 5826718 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s stability and distribution in blood plasma, allowing it to disrupt various enzymes and exhibit diverse therapeutic activities . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, augmenting drug stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound readily obtainable from 1,3-disubstituted haloadamantanes.
Adamantane-derived Schiff bases: Known for their diverse therapeutic applications and ability to disrupt various enzymes.
2-(Adamantan-1-yl)-5-substituted compounds: Exhibiting antiviral properties.
Uniqueness
BRN 5826718 is unique due to its combination of the adamantane moiety with a pyridinecarboxylate group, providing a distinct set of chemical and biological properties. Its high reactivity and stability make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
145071-41-6 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-adamantyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-22-19-11-13-3-2-4-20(12-13)17(21)23-18-8-14-5-15(9-18)7-16(6-14)10-18/h3,11,14-16H,2,4-10,12H2,1H3/b19-11+ |
InChI Key |
CUFDDDHXIYYIFC-YBFXNURJSA-N |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Synonyms |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, tricyclo(3.3.1.1(sup 3,7))dec-1-yl ester, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)


![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)








